Thieno[2,3-b]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
thieno[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOZLHVFLYDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511606 | |
| Record name | Thieno[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86344-86-7 | |
| Record name | Thieno[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 2,3 B Pyridine 6 Carbonitrile and Its Derivatives
General Synthetic Strategies for the Thieno[2,3-b]pyridine (B153569) Core
The construction of the thieno[2,3-b]pyridine scaffold, a key heterocyclic system, has been approached through various synthetic routes. scielo.br Historically, these derivatives have been prepared via multi-step procedures that commence from either a thiophene (B33073) or a pyridine (B92270) ring, followed by a subsequent ring closure to form the fused bicyclic system. scielo.br The primary strategies can be broadly categorized into multi-step sequences and more efficient one-pot syntheses.
Multi-step syntheses offer a controlled, albeit often lengthy, approach to the thieno[2,3-b]pyridine core. These sequences typically involve the initial synthesis and isolation of a substituted pyridine or thiophene precursor, which then undergoes further reactions to build the second ring.
A common multi-step approach starts with the construction of a substituted pyridine ring, which is then functionalized to enable the annulation of the thiophene ring. For instance, 3-cyanopyridine-2(1H)-thiones are frequently used as key intermediates. researchgate.net These compounds can be alkylated with reagents containing a halogen atom adjacent to an active methylene (B1212753) group. The resulting S-alkylated intermediate is then isolated before being subjected to a base-promoted cyclization to afford the final thieno[2,3-b]pyridine product. abertay.ac.uk
Another documented multi-step pathway begins with a Gewald reaction to form a 2-aminothiophene derivative. nih.gov This thiophene can then be reacted with various reagents in subsequent steps to construct the pyridine ring. For example, refluxing a 2-aminothiophene-3-carbonitrile (B183302) with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a catalyst leads to the formation of the fused pyridine ring, yielding the thieno[2,3-b]pyridine core. nih.gov
A three-step, metal-free method has also been developed for the synthesis of the related thieno[2,3-c]pyridine (B153571) isomer, which illustrates the principles of a sequential approach. This process involves:
A one-pot triazolation reaction starting from 2-acetylthiophene.
A subsequent Pomeranz-Fritsch cyclisation reaction.
A final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be
In contrast to multi-step sequences, one-pot syntheses offer a more efficient and atom-economical route to the thieno[2,3-b]pyridine core by avoiding the isolation of intermediate compounds. These methods involve the sequential addition of reagents to a single reaction vessel, where multiple transformations occur in a cascade fashion.
One notable one-pot procedure involves a three-component reaction of malononitrile, an aldehyde, and thiophenol, using a base catalyst such as high-surface-area magnesium oxide (MgO). scielo.br This reaction conveniently prepares 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, which are precursors for thieno[2,3-b]pyridines. scielo.br Although the subsequent cyclization to the thienopyridine is a separate step, the initial core pyridine synthesis is a one-pot process. scielo.br
The Thorpe–Ziegler reaction is central to many one-pot syntheses of thieno[2,3-b]pyridines. researchgate.net This approach typically starts with readily accessible 3-cyanopyridine-2(1H)-thiones. These precursors are reacted with a compound containing an activated halomethylene group in the presence of a base. The reaction proceeds through S-alkylation followed by an in-situ intramolecular cyclization (Thorpe reaction) to form the 3-aminothieno[2,3-b]pyridine skeleton without the isolation of the S-alkylated intermediate. researchgate.netresearchgate.net The success of this one-pot method often depends on carefully selected reaction conditions that are suitable for both the initial alkylation and the subsequent cyclization. researchgate.net
The choice of catalysts and the optimization of reaction conditions are paramount in the synthesis of the thieno[2,3-b]pyridine core, significantly influencing reaction rates and product yields.
Catalysts: Base catalysis is the most common strategy employed for the crucial cyclization step. A wide array of bases has been utilized, with their strength and the reaction temperature playing important roles. researchgate.net
Strong Bases: Sodium ethoxide (EtONa) in ethanol (B145695) and sodium methoxide (B1231860) (MeONa) in methanol (B129727) are frequently used to promote the intramolecular cyclization, often requiring elevated temperatures (reflux). researchgate.nettandfonline.com Potassium hydroxide (B78521) (KOH) in solvents like dimethylformamide (DMF) or ethanol is also highly effective. scielo.brresearchgate.net
Weaker Bases: Milder bases such as potassium carbonate (K2CO3), sodium acetate (B1210297) (AcONa), triethylamine (B128534) (Et3N), and piperidine (B6355638) are also employed, typically in refluxing solvents like ethanol or dioxane. nih.govresearchgate.netresearchgate.net
Heterogeneous Catalysts: High-surface-area magnesium oxide (MgO) has been shown to be an effective base catalyst in the one-pot, three-component synthesis of pyridine precursors. scielo.br
Acid catalysts are used less frequently but are essential in certain synthetic routes, such as the Pomeranz-Fritsch reaction and subsequent denitrogenative transformations used for synthesizing isomers like thieno[2,3-c]pyridines. nih.govkuleuven.be Catalysts like para-toluenesulfonic acid (PTSA) and the stronger trifluoromethanesulfonic acid (TfOH) have been optimized for these transformations. nih.govkuleuven.be
Reaction Conditions:
Solvents: The choice of solvent is critical. Alcohols like ethanol and methanol are common for base-catalyzed reactions. nih.govresearchgate.net Aprotic polar solvents such as DMF are used to facilitate reactions involving salts and strong bases like KOH. scielo.brresearchgate.net Dioxane and 1,2-dichloroethane (B1671644) (DCE) have also been used effectively. nih.govkuleuven.beresearchgate.net
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the strength of the catalyst. Some alkylation steps can be performed at room temperature, while the subsequent cyclization often requires heating to proceed efficiently. researchgate.net For instance, cyclization might require heating to 80 °C or higher to generate the necessary carbanion intermediates. researchgate.net
The following table summarizes the optimization of catalysts and solvents for a specific thieno[2,3-c]pyridine synthesis. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | PTSA | Toluene (B28343) | 110 | 2 |
| 2 | PTSA | Dioxane | 100 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 20 |
| 4 | TfOH | Toluene | 110 | 11 |
| 5 | TfOH | Dioxane | 100 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 72 |
Approaches for Introducing the Carbonitrile Group at the 6-Position
The introduction of a carbonitrile (-CN) group at the 6-position of the thieno[2,3-b]pyridine ring is a key structural feature of the target compound. This functionalization is typically achieved by incorporating the nitrile group into one of the starting materials before the final ring system is constructed.
One effective strategy involves starting with a pre-functionalized pyridine ring that already contains the necessary cyano groups. For example, the synthesis can begin from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile derivatives. scielo.br In this precursor, a cyano group is already present at the 5-position of the pyridine ring, which corresponds to the 6-position of the final thieno[2,3-b]pyridine product after cyclization. The subsequent annulation of the thiophene ring preserves this cyano group at the desired position. scielo.br
Another approach is the reaction of Gewald's aminothiophenes with Appel's salt, which leads to 2-cyanothieno[2,3-d]-1,3-oxazin-4-ones. researchgate.net These intermediates can then react with donor dienophiles to construct the pyridine ring, yielding thieno[2,3-b]pyridine-6-carbonitriles with substituents at the 4 and 5-positions. researchgate.net
Direct C-H cyanation of a pre-formed thieno[2,3-b]pyridine ring is less commonly reported and presents challenges due to the regioselectivity of electrophilic substitution on the pyridine ring. researchgate.netwikipedia.org Therefore, building the ring system from a nitrile-containing precursor is the more prevalent and controlled method.
Specific Reaction Mechanisms and Protocols
Intramolecular cyclization is the cornerstone of many synthetic routes to the thieno[2,3-b]pyridine core. The Thorpe-Ziegler reaction is a classic example of this mechanism, involving the base-catalyzed cyclization of a dinitrile or a cyano-ester to form an enamine, which then tautomerizes to the more stable amino-substituted ring. researchgate.net
In the context of thieno[2,3-b]pyridine synthesis, the key step is the intramolecular cyclization of a 3-cyano-2-(organylmethylthio)pyridine intermediate. scielo.br The mechanism proceeds as follows:
Deprotonation: A base (e.g., sodium alkoxide, potassium hydroxide) removes a proton from the carbon atom adjacent to the electron-withdrawing group (EWG) on the S-alkyl chain. researchgate.netresearchgate.net This generates a key carbanion intermediate. The stability of this carbanion, and thus the rate of the reaction, is heavily influenced by the strength of the EWG. researchgate.net
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the carbon atom of the cyano group at the 3-position of the pyridine ring. researchgate.net
Ring Closure: This attack results in the formation of a new five-membered ring, creating the thiophene portion of the fused system.
Tautomerization: The initial cyclized product is an imine, which rapidly tautomerizes to the more stable aromatic 3-aminothieno[2,3-b]pyridine derivative. researchgate.net
A specific protocol for this cyclization involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds (e.g., ethyl chloroacetate) in the presence of a base like sodium alkoxide. scielo.br The resulting thioether intermediate undergoes spontaneous intramolecular cyclization under these conditions to afford the thieno[2,3-b]pyridine derivatives in excellent yields and with short reaction times. scielo.br The electron-withdrawing effect of the substituent on the S-alkyl chain is a critical factor, with the reactivity decreasing in the order: NO2 > ArC(O) > CN > COOR > C(O)NH2. researchgate.net
Intramolecular Cyclization Reactions
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical and highly effective method for constructing the thiophene ring in thieno[2,3-b]pyridine systems. researchgate.netwikipedia.org This intramolecular condensation is conceptually related to the Dieckmann condensation and is particularly useful for forming five-membered rings. wikipedia.orgchem-station.com
The reaction involves a dinitrile precursor, specifically a 2-(cyanomethylthio)nicotinonitrile. researchgate.net In the presence of a base, a carbanion is formed at the α-position to one of the nitrile groups (the one on the methylthio side chain). This carbanion then performs an intramolecular nucleophilic attack on the carbon of the second nitrile group (the one on the pyridine ring). youtube.com The resulting cyclized intermediate, upon acidic workup and tautomerization, yields a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netchem-station.com
A wide range of bases can catalyze this reaction, including sodium ethoxide, potassium hydroxide, and potassium carbonate. researchgate.net The reaction conditions can be varied, with some cyclizations occurring at room temperature while others require heating. researchgate.net In some instances, with highly activated substrates, the cyclization can even occur spontaneously or under acidic conditions. researchgate.net
Table 2: Thorpe-Ziegler Synthesis of Thieno[2,3-b]pyridines
| Starting Dinitrile Precursor | Base/Conditions | Product | Reference |
| 2-(Cyanomethylthio)nicotinonitrile | EtONa / EtOH, reflux | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | researchgate.net |
| 4-Aryl-3,5-dicyano-6-methylpyridine-2(1H)-thione + Chloroacetonitrile (B46850) | NaOEt / EtOH, reflux | 3,6-Diamino-4-aryl-5-cyano-thieno[2,3-b]pyridine | researchgate.net |
| 2-Chloronicotinonitrile + Mercaptoacetonitrile | KOH / DMF | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | researchgate.net |
Gewald Reaction Derivatives Leading to Ring Closure
The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. umich.edu While the Gewald reaction itself builds the thiophene ring, its products are excellent precursors for the subsequent construction of a fused pyridine ring to form thieno[2,3-b]pyridines. researchgate.netumich.edu
The initial Gewald synthesis typically involves the condensation of a ketone or aldehyde, an α-activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. umich.edu This yields a 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxylate.
These 2-aminothiophene derivatives are then subjected to a separate ring-closing reaction to form the pyridine moiety. This can be achieved through various condensation strategies, such as:
Friedländer Annulation: Reacting the 2-aminothiophene with a β-dicarbonyl compound or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Gould-Jacobs Reaction: Condensation with derivatives of malonic acid, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. researchgate.net
Reaction with Appel's Salt: Gewald's aminothiophenes can react with Appel's salt to form 2-cyanothieno[2,3-d]-1,3-oxazin-4-ones, which then undergo a Diels-Alder type reaction with dienophiles to close the pyridine ring, yielding thieno[2,3-b]pyridine-6-carbonitriles. researchgate.net
Cascade Reactions: In some cases, a three-component condensation of 2-aminothiophenes, aromatic aldehydes, and Meldrum's acid can directly produce 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones. researchgate.net
Table 3: Thieno[2,3-b]pyridine Synthesis from Gewald Products
Condensation and Annulation Reactions
This category encompasses methods where the thieno[2,3-b]pyridine ring system is constructed through condensation reactions that form key C-C and C-S bonds in a sequential or cascade manner.
Reaction of 5-Bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with Haloacetamides
The synthesis of the thieno[2,3-b]pyridine core can be achieved by reacting substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles with α-halo carbonyl compounds, including haloacetamides. This method builds the thiophene ring onto the existing pyridine structure.
The reaction proceeds in a two-step sequence, which can often be performed in one pot. The first step is the S-alkylation of the 2-thioxo group by the haloacetamide. The sulfur atom of the thione acts as a nucleophile, displacing the halide to form a 2-(acetamidomethylthio)pyridine intermediate.
The second step is a base-catalyzed intramolecular cyclization. The base abstracts a proton from the methylene group positioned between the sulfur atom and the carbonyl of the acetamide (B32628) moiety. The resulting carbanion attacks the nitrile group at C-3, leading to ring closure and the formation of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivative after tautomerization.
Reaction of 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione with α-Haloketones
A versatile method for constructing the thieno[2,3-b]pyridine skeleton involves the reaction of pyridine-2(1H)-thiones with α-haloketones. researchgate.net This reaction is a reliable pathway to a variety of substituted thienopyridines.
The mechanism begins with the S-alkylation of the pyridine-2(1H)-thione by the α-haloketone, forming a 2-(ketomethylthio)pyridine intermediate. In the presence of a strong base, such as sodium ethoxide, a proton is removed from the methylene group adjacent to the sulfur atom. The generated carbanion then undergoes an intramolecular cyclization by attacking the cyano group at the C-3 position of the pyridine ring. researchgate.net This Thorpe-Ziegler type cyclization results in the formation of the fused thiophene ring, yielding a 3-aminothieno[2,3-b]pyridine derivative. researchgate.net
The nature of the substituents on both the pyridine thione and the α-haloketone allows for the introduction of diverse functional groups into the final thieno[2,3-b]pyridine product. researchgate.netresearchgate.net
Table 4: Synthesis from Pyridine-2(1H)-thiones and α-Haloketones
Condensation of 2-Aminothiophene-3-carbonitrile in Polyfused Systems
Starting with a pre-formed 2-aminothiophene-3-carbonitrile, which is readily accessible via the Gewald reaction, provides a strategic entry point for synthesizing complex, polyfused systems containing the thieno[2,3-b]pyridine core. researchgate.net In this approach, the pyridine ring is annulated onto the thiophene precursor.
Various condensation partners can be employed to build the pyridine ring. A notable example is the three-component reaction between a 2-aminothiophene, an aldehyde, and an active methylene compound like Meldrum's acid. researchgate.net This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and Meldrum's acid, followed by a Michael addition of the 2-amino group of the thiophene. Subsequent intramolecular cyclization and elimination furnish the thieno[2,3-b]pyridin-6-one ring system. researchgate.net
This strategy allows for significant molecular diversity, as different aldehydes and 2-aminothiophene precursors can be used to generate a library of polyfused heterocyclic compounds. The resulting products are often scaffolds for further chemical elaboration. researchgate.net
Reactions Involving Thiourea (B124793) and Malononitrile
The synthesis of the thieno[2,3-b]pyridine core via pathways involving malononitrile often employs a multi-step strategy, beginning with the versatile Gewald reaction to construct a 2-aminothiophene precursor. This is followed by the construction of the fused pyridine ring. While thiourea is a common reagent in heterocyclic synthesis, particularly for pyrimidine (B1678525) rings, its direct role in forming the thieno[2,3-b]pyridine scaffold in conjunction with malononitrile is less direct. The more established route involves the reaction of a pre-formed 2-aminothiophene-3-carbonitrile with another molecule of malononitrile.
In a typical sequence, an appropriate ketone or aldehyde undergoes a Gewald reaction with malononitrile and elemental sulfur in the presence of a base catalyst like triethylamine or piperidine. This reaction yields a polysubstituted 2-aminothiophene-3-carbonitrile. This intermediate, which possesses an ortho-aminonitrile functionality, is primed for cyclization.
The subsequent key step involves refluxing this 2-aminonitrile derivative with malononitrile, often in the presence of a catalytic amount of a base such as triethylamine. researchgate.net This process facilitates an intramolecular cyclization, leading to the formation of the pyridine ring fused to the thiophene core, resulting in a pyridothienopyridine-3-carbonitrile derivative. researchgate.net The mechanism proceeds through the nucleophilic attack of the amino group onto one of the nitrile groups of malononitrile, followed by a cyclization and tautomerization cascade to yield the final aromatic system.
Table 1: Synthesis of Pyridothienopyridine Derivative from 2-Aminonitrile Precursor
| Reactant 1 | Reactant 2 | Catalyst | Condition | Product |
|---|
Transformations from Precursor Molecules
Conversion of Carboxylic Acid N-(2-Thienyl)amides via Tandem Desilylation/Cycloisomerization
A sophisticated approach for constructing the thieno[2,3-b]pyridine skeleton involves the intramolecular cyclization of specifically functionalized N-(2-thienyl)amides. One such advanced method is a tandem desilylation/cycloisomerization reaction catalyzed by a ruthenium complex. researchgate.net
This methodology begins with the conversion of carboxylic acid N-(2-thienyl)amides into N-(2-thienyl)alkynylimines. These precursors are designed with a silyl-protected alkyne group. The crucial cyclization step is then achieved by treating these alkynylimine substrates with a specialized catalyst, chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [RuCl(Cp)(PPh₃)₂]. researchgate.net
The catalytic cycle is believed to commence with the coordination of the ruthenium complex to the alkyne. This is followed by the removal of the silyl (B83357) protecting group (desilylation), which then triggers an intramolecular cycloisomerization. This cascade reaction results in the formation of the new pyridine ring, fused to the initial thienyl substrate, yielding the thieno[2,3-b]pyridine core. This organometallic approach offers a pathway to complex derivatives under specific catalytic conditions. researchgate.net
Table 2: Ruthenium-Catalyzed Tandem Desilylation/Cycloisomerization
| Starting Material | Catalyst | Reaction Type | Product |
|---|
Utilization of Sodium 3-(5-Bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a Starting Material
A well-documented pathway to highly functionalized thieno[2,3-b]pyridine derivatives begins with the enolate salt, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. nih.gov This starting material serves as a versatile precursor for building the pyridine portion of the target molecule first, followed by the annulation of the thiophene ring.
The synthesis commences by treating the sodium enolate with cyanothioacetamide in a refluxing solution containing piperidinium (B107235) acetate. This reaction yields the intermediate 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. nih.gov This pyridine-2-thione derivative is the key building block for the subsequent cyclization.
The formation of the fused thiophene ring is achieved through a Thorpe-Ziegler type of reaction. The pyridine-2-thione intermediate is first S-alkylated by reacting it with an α-halo compound containing an electron-withdrawing group. For instance, treatment with chloroacetonitrile in the presence of a base like potassium hydroxide in DMF initially forms an S-cyanomethylthioether. This intermediate is often not isolated but undergoes a spontaneous base-catalyzed intramolecular cyclization. The nucleophilic attack of the carbanion generated on the methylene group adjacent to the sulfur attacks the nitrile group of the pyridine ring, leading to the formation of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative in high yield. nih.gov
Table 3: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile
| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|---|
| 1 | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Cyanothioacetamide, Piperidinium acetate | Reflux | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Good |
This method allows for the synthesis of various derivatives by changing the S-alkylating agent. For example, using chloroacetone (B47974) or phenacyl chloride leads to the corresponding 2-acetyl or 2-benzoyl thieno[2,3-b]pyridine derivatives, respectively. nih.gov
Derivatization and Chemical Transformations of Thieno 2,3 B Pyridine 6 Carbonitrile
Functional Group Modifications on the Thieno[2,3-b]pyridine (B153569) Scaffold
The inherent reactivity of the thieno[2,3-b]pyridine ring system allows for the introduction and manipulation of various functional groups. These modifications are key to exploring the structure-activity relationships of this class of compounds.
The introduction of an amino group, particularly at the 3-position, is a common and significant modification of the thieno[2,3-b]pyridine scaffold. This is often achieved through a cyclization reaction, such as the Gewald reaction, which utilizes a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur. A prominent synthetic route involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo carbonyl compounds, which proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to yield 3-aminothieno[2,3-b]pyridines researchgate.netnih.govresearchgate.net. For instance, 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile has been synthesized, demonstrating the feasibility of incorporating aryl substituents at the 6-position alongside the amino group at the 3-position researchgate.netsigmaaldrich.com.
While the direct introduction of an iodophenyl substituent onto a pre-formed thieno[2,3-b]pyridine-6-carbonitrile is not extensively documented, the synthesis of various 6-arylthieno[2,3-b]pyridines suggests that precursors bearing an iodophenyl moiety could be used in the initial cyclization steps to construct the desired scaffold researchgate.net.
The primary method for incorporating an amino group onto the thieno[2,3-b]pyridine scaffold is through the Thorpe-Ziegler cyclization of 2-cyanomethylthio-nicotinonitrile derivatives mdpi.comchem-station.com. This reaction is a powerful tool for constructing the 3-aminothieno[2,3-b]pyridine core. For example, the reaction of 3-cyanopyridine-2(1H)-thiones with N-substituted α-chloroacetanilides leads to the formation of 3-amino-thieno[2,3-b]pyridine-2-carboxamides researchgate.net.
Further modification of the introduced amino group can be achieved through alkylation. For instance, cascade reactions of 3-amino-2-benzoylthieno[2,3-b]pyridines can lead to N-alkylation of the amino group scilit.com. This demonstrates that once the 3-amino group is in place, it can serve as a handle for further derivatization to introduce alkylamino functionalities.
The 3-amino group of the thieno[2,3-b]pyridine ring system is readily acylated. This reaction provides a straightforward method for the synthesis of N-(thieno[2,3-b]pyrid-3-yl)amides, which are precursors for various fused heterocyclic systems researchgate.net. For example, the acylation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported, indicating the reactivity of the amino group towards acylating agents researchgate.netresearchgate.net. The reaction conditions for acylation can influence the final product; for instance, the acylation of 3-amino-6-oxo-4-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide yields different products depending on the solvent used researchgate.net.
Alkylation reactions are also common, particularly S-alkylation of precursor 3-cyanopyridine-2(1H)-thiones with α-haloketones or other alkylating agents as a key step in the synthesis of the thieno[2,3-b]pyridine ring itself nih.govnih.gov. N-alkylation of the pyridine (B92270) nitrogen can also occur, and N-alkylpyridinium salts are known to be more reactive towards nucleophiles than their neutral pyridine counterparts acs.org. Additionally, cascade deacylation/alkylation reactions of 3-amino-2-benzoylthieno[2,3-b]pyridines have been used to synthesize N-(thieno[2,3-b]pyridin-3-yl)aminoalcohols scilit.com.
| Reaction Type | Substrate | Reagent | Product |
|---|---|---|---|
| N-Acylation | 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) | Acylating agent | N-(2-Carboxamidothieno[2,3-b]pyridin-3-yl)amide |
| S-Alkylation | 3-Cyanopyridine-2(1H)-thione | α-Haloketone | 2-(Alkylthio)-3-cyanopyridine |
| N-Alkylation | 3-Amino-2-benzoylthieno[2,3-b]pyridine | Diol | N-(Thieno[2,3-b]pyridin-3-yl)aminoalcohol |
The reaction of 3-aminothieno[2,3-b]pyridine derivatives with carbon disulfide provides a route to fused heterocyclic systems containing a dithione moiety. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides are known to react with one-carbon electrophilic reagents such as carbon disulfide researchgate.netresearchgate.net. This reaction typically leads to the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. Specifically, the reaction of 3-aminothieno[2,3-b]pyridines with carbon disulfide can be used to construct fused pyrimidine (B1678525) rings, which can exist as dithiones researchgate.net.
While direct reaction of this compound with carbon disulfide is not explicitly detailed, the reactivity of related amino-substituted derivatives suggests a potential pathway for creating dithione-containing fused rings. The reaction of a nitrile with carbon disulfide in the presence of a base can lead to the formation of thienopyridine derivatives abertay.ac.uk.
Halogenated thieno[2,3-b]pyridines are valuable intermediates for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halopyridines towards nucleophiles is well-established, with halogens at the 2- and 4-positions being more readily displaced than those at the 3-position acs.org. This reactivity is due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
In the context of the thieno[2,3-b]pyridine system, halogen atoms on the pyridine ring can be displaced by aromatic amines. For example, the synthesis of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid demonstrates the feasibility of this type of transformation, where a halogen at the 4-position is displaced by an aromatic amine rsc.org. Although a direct example with this compound is not provided, it is expected that a halogenated derivative would undergo similar nucleophilic substitution with aromatic amines, providing a route to various N-aryl-aminothieno[2,3-b]pyridine-6-carbonitriles.
Transformations of the Carbonitrile Group
The carbonitrile group at the 6-position of the thieno[2,3-b]pyridine scaffold is a versatile functional group that can undergo a variety of chemical transformations, leading to the formation of other important functional groups such as carboxylic acids, amines, and ketones.
One notable transformation is the cyclization reaction to form fused heterocyclic systems. For instance, the reaction of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formamide (B127407) results in the formation of a fused pyrimidine ring, yielding a 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine nih.gov. This demonstrates the utility of the carbonitrile group as an electrophilic partner in intramolecular cyclizations.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions bohrium.comresearchgate.net. Acid-catalyzed hydrolysis involves heating the nitrile with a dilute acid, which directly yields the carboxylic acid. In contrast, alkaline hydrolysis with a base like sodium hydroxide (B78521) initially produces a carboxylate salt, which must then be acidified to obtain the free carboxylic acid bohrium.com. This reaction would convert this compound into Thieno[2,3-b]pyridine-6-carboxylic acid.
Reduction of the carbonitrile group offers a direct route to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which reduces the nitrile to a primary amine, in this case, (thieno[2,3-b]pyridin-6-yl)methanamine nih.govyoutube.com. Catalytic hydrogenation is another widely used method for nitrile reduction nih.gov.
Furthermore, the carbonitrile group can be converted into a ketone through reaction with Grignard reagents researchgate.netresearchgate.net. The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields a ketone. This reaction would allow for the introduction of a variety of acyl groups at the 6-position of the thieno[2,3-b]pyridine ring.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH followed by H₃O⁺ | Carboxylic Acid |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |
| Reaction with Grignard Reagent | R-MgBr followed by H₃O⁺ | Ketone |
| Cyclization | Formamide (with adjacent amino group) | Fused Pyrimidine Ring |
Hydrolysis to Carboxylic Acid Derivatives
The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this hydrolysis reaction yields the corresponding Thieno[2,3-b]pyridine-6-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com
In a typical acid-catalyzed hydrolysis, the nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of a carboximidic acid intermediate, which tautomerizes to an amide. libretexts.org Under the reaction conditions, the amide is further hydrolyzed to the final carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.org The hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation by water yields the amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com A final acidification step is required to protonate the carboxylate and isolate the free Thieno[2,3-b]pyridine-6-carboxylic acid. libretexts.org The resulting carboxylic acid is a key building block for further derivatization, such as esterification or amidation, to produce a new family of compounds.
Strategies for Modulating Physicochemical Properties through Derivatization
Derivatization of the core Thieno[2,3-b]pyridine structure is a critical strategy employed to fine-tune its physicochemical properties, such as solubility, crystal packing, and lipophilicity. These modifications are essential for optimizing the molecule's suitability for various applications, including as therapeutic agents.
Incorporation of Bulky Functional Groups to Influence Crystal Packing
The planarity of the thieno[2,3-b]pyridine ring system often leads to strong intermolecular π-π stacking interactions in the solid state. nih.gov This efficient crystal packing can result in high lattice energy, which contributes to poor aqueous solubility and can hinder bioavailability. nih.govnih.gov A key strategy to overcome this is the introduction of bulky functional groups to the molecular scaffold.
By appending large, sterically demanding moieties, it is possible to disrupt the planar stacking and decrease the efficiency of the crystal packing. nih.gov Research has shown that incorporating bulky, yet cleavable, ester and carbonate functional groups onto thieno[2,3-b]pyridine derivatives can effectively disrupt the tightly-packed crystal structure. nih.govnih.gov This disruption is achieved by increasing the number of rotatable bonds and adding steric bulk, which interferes with the intermolecular attractive forces, including hydrogen bonds and π-stacking. nih.gov A decrease in melting point is often indicative of reduced crystal packing energy, which can correlate with improved solubility. nih.gov For example, the addition of a bulky tert-butyl group has been shown to significantly disrupt crystal packing in certain thienopyridine analogues. nih.gov
| Parent Compound Moiety | Incorporated Bulky Group | Resulting Derivative | Rationale / Observed Effect |
|---|---|---|---|
| -CH₂OH | Pivaloyl ester | Pivalate ester derivative | Introduces a bulky tert-butyl group to disrupt π-stacking. nih.gov |
| -CH₂OH | Ethyl carbonate | Ethyl carbonate derivative | Adds steric bulk and rotatable bonds to decrease packing efficiency. nih.gov |
| -CH₂OH | Isopropyl carbonate | Isopropyl carbonate derivative | Increases steric hindrance compared to ethyl carbonate. nih.gov |
| -CH₂OH | Isobutyryl ester | Isobutyrate ester derivative | Provides a branched, bulky group to interfere with intermolecular interactions. nih.gov |
Bioisosteric Replacements, e.g., Sulfur with Nitrogen for Pyrrolo[2,3-b]pyridine Core
Bioisosteric replacement is a widely used strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties. A classic example relevant to the thieno[2,3-b]pyridine system is the replacement of the sulfur atom in the thiophene (B33073) ring with a nitrogen atom, which results in the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core.
This substitution has profound effects on the molecule's electronic and steric properties. The nitrogen atom, being more electronegative than sulfur, alters the electron distribution within the ring system. Furthermore, the N-H group in the pyrrole (B145914) ring can act as a hydrogen bond donor, a capability absent in the thiophene ring. This introduces new potential interactions with biological targets. nih.gov The pyrrolo[2,3-b]pyridine scaffold is a key component in numerous biologically active compounds, including several kinase inhibitors. nih.govjuniperpublishers.comrsc.org The successful application of this core in various therapeutic areas demonstrates the value of this bioisosteric switch in exploring chemical space and discovering novel derivatives with enhanced properties. nih.govresearchgate.net
| Feature | Thieno[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine (7-Azaindole) |
|---|---|---|
| Core Structure | ![]() | ![]() |
| Heteroatom in 5-membered ring | Sulfur (S) | Nitrogen (N-H) |
| Hydrogen Bonding Potential | Hydrogen bond acceptor (via pyridine N) | Hydrogen bond acceptor (pyridine N) and donor (pyrrole N-H). nih.gov |
| Biological Significance | Core of compounds with anti-proliferative and other activities. nih.govresearchgate.net | Core of numerous kinase inhibitors and other therapeutic agents. nih.govnih.govrsc.org |
Spectroscopic and Analytical Characterization Techniques in Research
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a synthesized molecule. The experimentally determined percentages are compared with the theoretically calculated values to confirm the purity and composition of the sample. For a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, elemental analyses were performed, and the results were found to be within ±0.4% of the theoretical values, confirming the successful synthesis of the target structures. researchgate.net
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| 3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | C₁₈H₁₁BrN₄OS₂ | Calcd. | 52.05 | 2.67 | 6.74 |
| Found | 52.24 | 2.79 | 6.76 | ||
| (3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone | C₁₉H₁₄N₂OS₂ | Calcd. | 65.12 | 4.03 | 7.90 |
| Found | 65.34 | 4.19 | 7.76 | ||
| (3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(4-(methylsulfonyl)phenyl)methanone | C₁₉H₁₄N₂O₃S₃ | Calcd. | 55.05 | 3.40 | 6.76 |
| Found | 55.24 | 3.49 | 6.71 |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. In the analysis of thieno[2,3-b]pyridine derivatives, IR spectroscopy is routinely used to confirm the presence of key functionalities.
The nitrile group (C≡N) is a defining feature of Thieno[2,3-b]pyridine-6-carbonitrile and its analogues. This group displays a sharp and characteristic absorption band in the region of 2222–2229 cm⁻¹. nih.gov The presence of an amino group (NH) is identified by characteristic stretching vibrations, often appearing as two distinct bands for a primary amine (NH₂) in the range of 3332–3523 cm⁻¹. nih.gov Carbonyl (C=O) stretching vibrations, typically from amide or ketone groups, are observed in the region of 1651 cm⁻¹. nih.gov When a thione (C=S) group is present, its characteristic absorption can also be identified in the IR spectrum.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching (vN-H) | 3523 and 3332 |
| N-H (Amide) | Stretching (vCON-H) | 3357 |
| C≡N (Nitrile) | Stretching (vC≡N) | 2222 |
| C=O (Amide) | Stretching (vNHC=O) | 1651 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For instance, in the ¹H NMR spectrum of 3-Amino-N-(4-chloro-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, the protons of the amino group (NH₂) appear as a broad singlet at δ 6.84 ppm, which is exchangeable with D₂O. nih.gov The aromatic protons on the thieno[2,3-b]pyridine core and its substituents resonate in the downfield region (δ 7.28–8.32 ppm), with their specific shifts and coupling constants providing valuable data for assigning their positions. nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 9.79 | s | - | 1H | NH (Amide) |
| 8.29 | s | - | 1H | Pyridine-H |
| 8.21 | dd | J = 3.8, 1.2 | 1H | Thiophene-H |
| 7.84 | dd | J = 5.0, 1.1 | 1H | Thiophene-H |
| 7.68 | dd | J = 9.1, 5.1 | 2H | Phenyl-H |
| 7.26 | dd | J = 5.0, 3.7 | 1H | Thiophene-H |
| 7.19 | t | J = 8.9 | 2H | Phenyl-H |
| 6.76 | s | - | 2H | NH₂ (Amine) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a structure gives a distinct signal, with its chemical shift indicating its bonding environment. For 3-Amino-N-(4-chloro-2-cyanophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, the ¹³C NMR spectrum shows signals for all the carbon atoms in the molecule. nih.gov The carbonyl carbon of the amide group appears at δ 160.8 ppm, while the nitrile carbon (C≡N) resonates at δ 115.8 ppm. The carbons of the aromatic rings appear in the range of δ 99.3 to 163.9 ppm. nih.gov
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 163.9, 160.8, 152.8, 146.0, 142.0, 139.2, 133.9, 132.4, 132.0, 131.5, 130.2, 129.4, 129.2, 128.6 | Aromatic and Heteroaromatic Carbons |
| 122.6 (d, J = 274.3 Hz) | CF₃ Carbon |
| 117.6, 115.8, 112.9, 111.2, 99.3 | Aromatic/Nitrile/Thiophene (B33073) Carbons |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can also provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule from its exact mass. mdpi.com Techniques like electrospray ionization (ESI) are commonly employed to ionize the thieno[2,3-b]pyridine derivatives for analysis. mdpi.com This technique is essential for confirming that the synthesized compound has the correct molecular formula.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable in the synthesis of thieno[2,3-b]pyridine derivatives, ensuring the isolation of pure compounds from reaction mixtures and the accurate assessment of their purity. The specific methods employed are often tailored to the polarity and stability of the target molecule and its intermediates.
In the synthesis of various N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a common purification strategy involves an initial workup followed by either recrystallization or column chromatography. nih.gov After the completion of a reaction, a precipitate is often formed, which can be collected by vacuum filtration and washed with solvents like water and cold absolute ethanol (B145695) to remove inorganic salts and other soluble impurities. nih.gov
For more rigorous purification, flash chromatography is frequently employed. nih.gov In this technique, the crude product is first adsorbed onto a solid support, such as silica (B1680970) gel. It is then placed atop a column packed with the same stationary phase. A solvent system, typically a gradient of hexane (B92381) and ethyl acetate (B1210297), is passed through the column. nih.gov The choice of a gradient system allows for the efficient separation of compounds with different polarities. The fractions containing the desired compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified solid product. nih.gov Recrystallization from a suitable solvent mixture, such as toluene (B28343) and dimethylformamide (DMF), is another effective method used to obtain highly pure crystalline solids of thieno[2,3-b]pyridine derivatives. nih.gov
The purity of the final compounds is implicitly confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are performed after the purification process. nih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing definitive insights into the solid-state structure, molecular geometry, and intermolecular interactions of thieno[2,3-b]pyridine derivatives.
The thieno[2,3-b]pyridine ring system is characteristically planar or nearly planar. nih.govmdpi.com This planarity facilitates strong intermolecular interactions, which dictate how the molecules pack together in the crystal lattice. mdpi.comnih.gov These interactions are crucial as they can significantly influence physical properties like melting point and solubility. nih.gov High melting points observed in many thieno[2,3-b]pyridines are often attributed to high crystal packing energy resulting from these strong forces. mdpi.comnih.gov
Detailed crystallographic studies on analogues, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, reveal the specific nature of these interactions. nih.govresearchgate.net In the crystal structure of this compound, the fused thiophene and pyridine (B92270) rings are nearly coplanar, with a very small dihedral angle of 1.38(4)° between them. nih.govresearchgate.net The crystal packing is stabilized by a combination of intermolecular hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net
Specifically, N—H···N hydrogen bonds link the molecules into layers. nih.gov Additionally, π-π stacking interactions occur between adjacent pyridine and thiophene rings of neighboring molecules, with a centroid-to-centroid distance of 3.537(3) Å, further reinforcing the crystal structure. nih.govresearchgate.net These attractive forces lead to a tightly packed arrangement, which is a common feature of this class of planar heterocyclic compounds. nih.govnih.gov Understanding these packing motifs is important, as disrupting these strong intermolecular forces by adding bulky or flexible substituents has been explored as a strategy to improve the aqueous solubility of these compounds. mdpi.comnih.gov
Below are tables summarizing the crystallographic data for the closely related compound, 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. nih.gov
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₉N₃S |
| Formula Weight (Mᵣ) | 203.26 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.562(3) |
| b (Å) | 8.1252(16) |
| c (Å) | 16.211(3) |
| Volume (V) (ų) | 1918.1(7) |
| Z | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 113 |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.101 |
Table 2: Hydrogen-Bond Geometry (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N2—H1N···N1ⁱ | 0.881(19) | 2.180(19) | 3.0361(17) | 163.9(17) |
| N2—H2N···N3ⁱⁱ | 0.89(2) | 2.35(2) | 3.0900(18) | 141.1(16) |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1/2, -y+2, z-1/2
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the thieno[2,3-b]pyridine (B153569) class of compounds, docking simulations have been instrumental in identifying potential biological targets and explaining structure-activity relationships.
Prediction of Ligand Binding Modes and Interaction Energies
Molecular modeling studies have successfully predicted the binding modes of thieno[2,3-b]pyridine derivatives within the active sites of various enzymes. These simulations reveal how the ligand fits into the binding pocket and which interactions stabilize the complex. For instance, docking of derivatives into the ATP-binding pocket of a Plasmodium falciparum GSK-3 (PfGSK-3) homology model has predicted specific orientations that facilitate inhibition. researchgate.net Similarly, studies on a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors with Protein Kinase C theta (PKC-θ) utilized induced fit docking (IFD) to account for the flexibility of the protein's active site, followed by glide docking to predict binding conformations. nih.gov The final docking scores, such as the GBVI/WSA dG forcefield-based scoring function, estimate the free energy of binding for a given pose, providing a quantitative measure of binding affinity. nih.gov
Exploration of Binding Pockets and Active Site Interactions with Enzymes
Docking studies have been pivotal in exploring the interactions between thieno[2,3-b]pyridine analogs and the binding pockets of key enzymes implicated in disease. The catalytic site of human Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme, contains essential His263 and His493 residues, and docking simulations have evaluated how these compounds interact within this active site. nih.gov Other research has shown a good fit for thieno[2,3-b]pyridines within a phosphoinositide specific-phospholipase C (PLC) docking scaffold, suggesting this enzyme class as a likely target. worktribe.comrsc.org Furthermore, docking into the PIM-1 kinase active site has been performed to rationalize the observed in vitro inhibitory activity of designed derivatives. nih.gov These studies consistently highlight the importance of hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site. rsc.org
Table 1: Molecular Docking Targets for Thieno[2,3-b]pyridine Derivatives
| Target Enzyme/Protein | PDB ID | Key Interacting Residues/Features | Type of Interaction |
| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | 6DIE | His263, His493 | Catalytic pocket interaction |
| Phosphoinositide specific-phospholipase C (PLC) | 1DJX | Ca²⁺ ion-containing binding pocket | Not specified |
| PIM-1 Kinase | Not specified | Not specified | Active site interaction |
| Forkhead Box M1-DNA Binding Domain (FOXM1-DBD) | Not specified | Not specified | Interaction with fork domain |
| Protein Kinase C theta (PKC-θ) | Not specified | Not specified | Induced fit in active site |
| Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) | Homology Model | Not specified | ATP-binding pocket interaction |
Energy Minimization and Conformational Analysis
Prior to docking simulations, the three-dimensional structures of the thieno[2,3-b]pyridine ligands undergo energy minimization. mdpi.com This computational process adjusts the molecule's geometry to find its most stable, low-energy conformation. Using force fields like MM2, this step ensures that the ligand's structure is energetically favorable before attempting to predict its binding mode with a biological target. mdpi.com This is a critical preparatory step that enhances the accuracy of subsequent docking calculations.
Density Functional Theory (DFT) for Electronic Structure and Molecular Configuration
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For thieno[2,3-b]pyridine derivatives, DFT calculations, often using the B3LYP functional, provide deep insights into their molecular and electronic properties. researchgate.netmdpi.com These studies can determine the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netmdpi.com DFT calculations have shown that some derivatives can exist in different rotational conformations (rotamers), such as anti and syn forms, with one being stabilized by intramolecular hydrogen bonds. researchgate.net This theoretical analysis complements experimental findings by explaining the origins of observed spectroscopic properties. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The highly planar nature of the thieno[2,3-b]pyridine ring system significantly influences how these molecules interact with each other in the solid state. nih.gov This planarity facilitates strong intermolecular attractive forces, leading to tight crystal packing, which can, in turn, affect properties like aqueous solubility. nih.gov
Hydrogen Bonding Networks
In the crystal structure of thieno[2,3-b]pyridine derivatives, molecules are often linked by extensive hydrogen bonding networks. nih.govresearchgate.net For example, in the crystal packing of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, molecules are connected into layers through intermolecular N—H⋯N hydrogen bonds. nih.govresearchgate.net These specific interactions, along with π-π stacking, dictate the supramolecular architecture and contribute to the stability of the crystal lattice. nih.govresearchgate.net Analysis of these networks is crucial for understanding the physicochemical properties of the solid compound. nih.gov
Table 2: Crystallographic Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile nih.gov
| Parameter | Value |
| Molecular Formula | C₁₀H₉N₃S |
| Crystal System | Orthorhombic |
| Dihedral Angle (thiophene/pyridine (B92270) rings) | 1.38 (4)° |
| Intermolecular Interaction | N—H⋯N hydrogen bonds |
| π-π Stacking Centroid-Centroid Distance | 3.537 (3) Å |
Pi-Stacking Interactions
The planar nature of the thieno[2,3-b]pyridine ring system is a critical factor in its solid-state architecture, promoting significant intermolecular π-π stacking interactions. nih.gov These interactions are a key feature in the crystal packing of its derivatives. In the crystal structure of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, a closely related compound, molecules are linked by π-π stacking interactions that involve the adjacent pyridine and thiophene (B33073) rings. nih.govresearchgate.net
Detailed crystallographic analysis provides precise measurements of these interactions. The distance between the centroids of the stacked pyridine and thiophene rings has been determined to be 3.537 (3) Å. nih.govresearchgate.net This distance is indicative of a significant attractive force that contributes to the stability of the crystal lattice. nih.govresearchgate.net These attractive forces, alongside hydrogen bonds, result in the formation of molecular layers within the crystal structure. nih.gov The π-stacking interactions are a common feature in pyridine-containing compounds, with observed centroid-to-centroid distances often falling in the range of 3.7 to 4.2 Å, highlighting the relatively close packing in this specific thieno[2,3-b]pyridine derivative. researchgate.net
| Compound Derivative | Interaction Type | Centroid-to-Centroid Distance (Å) | Participating Rings |
|---|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | π-π Stacking | 3.537 (3) | Pyridine and Thiophene |
Influence of Molecular Planarity on Crystal Packing Energy
The molecular planarity of the thieno[2,3-b]pyridine scaffold has a profound influence on its crystal packing energy. nih.gov The fused ring system is nearly planar, a characteristic that facilitates strong and efficient intermolecular interactions, such as the π-stacking discussed previously. nih.govnih.gov For instance, in 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, the dihedral angle between the thiophene and pyridine rings is a mere 1.38 (4)°. nih.govresearchgate.net
This high degree of planarity allows the molecules to pack tightly in the crystal lattice. nih.gov The tight packing maximizes intermolecular attractive forces, leading to high crystal packing energy. nih.gov A high crystal packing energy, often correlated with elevated melting points, is known to be a contributing factor to poor aqueous solubility. nih.gov It has been postulated that the poor solubility of some bioactive 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines is not due to a lack of polar groups, but rather the high energy of the crystal structure. nih.gov
Recognizing this relationship, research efforts have been directed at intentionally disrupting the planar structure. By incorporating bulky functional groups, such as esters and carbonates, into the thieno[2,3-b]pyridine core, it is possible to hinder the efficient packing of the molecules. nih.gov This disruption leads to a crystal structure with a lower energy, which can, in turn, improve the compound's solubility and potentially increase its biological activity by enhancing intracellular concentrations. nih.gov
| Compound Derivative | Parameter | Value | Implication |
|---|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Dihedral Angle (Thiophene-Pyridine) | 1.38 (4)° | Highly planar structure |
| Crystal System | Orthorhombic | Reflects ordered packing |
Mapping Chemical Space for Active Derivatives
The thieno[2,3-b]pyridine scaffold has proven to be a versatile template for developing compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The process of mapping the chemical space for this class of compounds involves systematically modifying the core structure to explore and optimize interactions with various biological targets. nih.govnih.gov
One key strategy involves the modification of the 5- and 6-positions of the pyridine ring to enhance activity. For example, fusing a cycloalkyl ring at these positions or attaching a tethered propyl-aryl group has been shown to improve antiproliferative activity. nih.gov These modifications are thought to increase lipophilicity and promote better interactions within lipophilic pockets of target enzymes, such as phosphoinositide-specific phospholipase C (pi-PLC). nih.gov
Another approach to exploring the chemical space is to introduce diverse substituents to target different biological entities. Thieno[2,3-b]pyridine derivatives are known to interact with multiple targets, including G protein-coupled receptors (GPCRs), the P2Y12 platelet receptor, and various kinases. nih.gov By synthesizing libraries of compounds with different N-aryl carboxamides or by linking the scaffold to other moieties like piperazine, researchers can tune the selectivity and potency of the derivatives for specific biological pathways. researchgate.net This systematic exploration allows for the identification of lead compounds for a variety of therapeutic applications, from oncology to epilepsy treatment. researchgate.netnih.gov
Mechanistic Insights into the Biological Activity of Thieno 2,3 B Pyridine 6 Carbonitrile Derivatives
Enzyme and Receptor Inhibition Mechanisms
The biological activity of thieno[2,3-b]pyridine-6-carbonitrile derivatives is underpinned by their ability to interact with and inhibit the function of several critical cellular proteins. These interactions can disrupt signaling pathways that are often dysregulated in pathological conditions, leading to therapeutic outcomes. The following sections detail the specific inhibitory mechanisms that have been elucidated through rigorous scientific investigation.
Phosphoinositide Phospholipase C (PI-PLC) Inhibition
Derivatives of thieno[2,3-b]pyridine (B153569) have been identified as potent inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme crucial for intracellular signaling. PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. In many forms of cancer, the PI-PLC signaling pathway is upregulated, contributing to uncontrolled cell growth.
The anti-proliferative effects of thieno[2,3-b]pyridine derivatives are thought to be, at least in part, mediated by their inhibition of PI-PLC. By blocking the activity of this enzyme, these compounds can disrupt the signaling cascades that drive cancer cell proliferation. Research has shown that treatment of cancer cells with these derivatives leads to morphological changes, such as cell rounding and membrane blebbing, which are consistent with the inhibition of PI-PLC. Molecular modeling studies have further suggested that these compounds bind to the active site of PI-PLC, preventing its interaction with PIP2. Specifically, certain derivatives have shown the ability to target a lipophilic pocket adjacent to the active site of the enzyme, enhancing their inhibitory potency.
| Compound Series | Target Cancer Cell Lines | Observed Effects |
| 2-amino-3-carboxamido-thieno[2,3-b]pyridines | Triple-negative breast cancer (MDA-MB-231) | Potent anti-proliferative activity, induction of cell rounding and membrane blebbing |
| Thieno[2,3-b]pyridines with tethered aryl groups | Human cancer cell lines | Enhanced anti-proliferative activity by targeting a lipophilic pocket in PI-PLC |
DNA Topoisomerase I (Topo I) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
Thieno[2,3-b]pyridine derivatives have also been investigated as inhibitors of DNA topoisomerase I (Topo I) and tyrosyl-DNA phosphodiesterase 1 (TDP1), two enzymes that play critical roles in DNA metabolism and repair. Topo I is essential for relieving torsional stress in DNA during replication and transcription. Inhibitors of Topo I, such as the clinical drug topotecan, trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks and cell death. However, cancer cells can develop resistance to Topo I inhibitors through various mechanisms, including the action of TDP1.
TDP1 is a DNA repair enzyme that can remove the stalled Topo I-DNA complexes, thereby reducing the efficacy of Topo I inhibitors. Consequently, the dual inhibition of both Topo I and TDP1 is a promising strategy to overcome drug resistance. Certain thieno[2,3-b]pyridine derivatives have been shown to inhibit TDP1, and in some cases, also exhibit inhibitory activity against Topo I. By inhibiting TDP1, these compounds can sensitize cancer cells to the effects of Topo I poisons, restoring their therapeutic efficacy. Structure-activity relationship (SAR) studies have identified key structural features of the thieno[2,3-b]pyridine scaffold that are important for TDP1 inhibition, such as the presence of lipophilic groups.
| Compound Series | Target Enzyme(s) | Key Findings |
| para-substituted thieno[2,3-b]pyridines | TDP1 | Exhibited TDP1 inhibition with low intrinsic anti-proliferative activity, suggesting potential as chemosensitizers. |
| Thieno[2,3-b]pyridines with 6-phenyl and 6-tert-pentyl groups | TDP1 | Showed significant TDP1 inhibition, with potency influenced by the size of lipophilic groups. |
Copper-Trafficking Antioxidant 1 (ATOX1) Inhibition
As of the latest research available, there is no direct scientific evidence to suggest that this compound derivatives act as inhibitors of the Copper-Trafficking Antioxidant 1 (ATOX1). While the thieno[2,3-b]pyridine scaffold has been explored for a wide range of biological targets, its interaction with the copper chaperone ATOX1 has not been reported in the reviewed literature. Further research would be required to investigate any potential inhibitory activity of these specific compounds against ATOX1.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate, breast, and hematopoietic malignancies. It plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. As such, Pim-1 has emerged as an attractive target for the development of novel anticancer drugs.
Several series of thieno[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of Pim-1 kinase. These compounds have demonstrated the ability to inhibit the enzymatic activity of Pim-1, leading to anti-proliferative effects in cancer cell lines. Docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of Pim-1 kinase, revealing key interactions that contribute to their inhibitory potency. The development of these compounds represents a promising avenue for targeting Pim-1-driven cancers.
| Compound Series | Target Enzyme | Inhibitory Activity (IC50) |
| 5-bromo-thieno[2,3-b]pyridines with 2-amide or 2-benzoyl groups | Pim-1 Kinase | Moderate to poor inhibition, with IC50 values ranging from 12.71 µM to >100 µM for the tested compounds. |
| Pyridine (B92270) and thieno[2,3-b]pyridine derivatives | Pim-1 Kinase | Potent inhibition, with the most active compounds showing IC50 values in the nanomolar to low micromolar range. |
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them a major focus for targeted cancer therapy.
Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of several tyrosine kinases. For instance, certain derivatives have shown significant inhibitory activity against the c-Src non-receptor tyrosine kinase, which is involved in tumor progression. Other studies have focused on the inhibition of the Recepteur d'Origine Nantais (RON) receptor tyrosine kinase and its splice variants, which are implicated in various cancers. The design and synthesis of these thieno[2,3-b]pyridine-based inhibitors have led to the identification of compounds with excellent in vitro kinase inhibition and anti-proliferative activity against cancer cells expressing these kinases.
| Compound Series | Target Kinase | Key Findings |
| 3-amino-thieno[2,3-b]pyridines | c-Src non-receptor tyrosine kinase | Led to the development of new ligands with efficient enzymatic and cellular c-Src inhibition. |
| Thieno[2,3-b]pyridine derivatives | RON splice variants | Compound 15f exhibited excellent in vitro kinase inhibition and in vivo antitumor efficacy. |
Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These inflammatory mediators are involved in a variety of physiological and pathological processes, including inflammation and cancer. The dual inhibition of both COX and 5-LOX pathways is considered a promising strategy for the development of anti-inflammatory and anticancer agents with an improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Research has explored the potential of thieno[2,3-b]pyridine derivatives as dual inhibitors of COX-1/COX-2 and 5-LOX. Some of these compounds have demonstrated potent inhibitory activity against these enzymes, suggesting their potential for the development of new anti-inflammatory and chemopreventive agents. The ability to inhibit both pathways simultaneously may offer a synergistic therapeutic effect.
| Compound Series | Target Enzymes | Inhibitory Profile |
| Thieno[2,3-b]pyridine derivatives | COX-1, COX-2, 5-LOX | Identified as dual inhibitors with in vivo potency higher than ibuprofen (B1674241) in a rat paw edema model. |
DNA Gyrase Inhibition
Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.netnih.gov These compounds stabilize the DNA-cleavage complexes mediated by gyrase, a mechanism consistent with gyrase poisoning. nih.gov X-ray crystallography has revealed that these inhibitors bind to a specific protein pocket between the winged helix domain and the topoisomerase-primase domain, a site distant from the DNA itself. nih.gov This indicates an allosteric mechanism for stabilizing the DNA-cleavage complex, which is distinct from the action of other topoisomerase poisons like fluoroquinolones that make direct contact with the DNA. nih.gov The binding to this previously unexploited, druggable pocket presents new opportunities for developing antibacterial agents. nih.gov
Mutations in the conserved residues around this binding pocket have been shown to affect the activity of the thiophene-based inhibitors, further supporting the allosteric inhibition mechanism. nih.gov The discovery of this novel binding site and mechanism of action suggests that thieno[2,3-b]pyridine derivatives could be developed into a new class of antibiotics targeting bacterial topoisomerases. nih.gov
Modulation of Multidrug Resistance (MDR) Transport Proteins (P-gp, MRP1, BCRP1)
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govmdpi.com These proteins function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs. nih.gov
Derivatives of thieno[2,3-b]pyridine have emerged as a new class of potent MDR modulators. nih.gov A study involving a series of synthesized thieno[2,3-b]pyridines identified compounds that effectively inhibit all three major transport proteins. nih.gov One particular derivative, compound 6r , demonstrated potent inhibitory action against P-gp, MRP1, and BCRP1, suggesting its potential for further pharmacological development as an agent to reverse MDR in cancer cells. nih.gov
| Transport Protein | EC50 (μM) |
|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 |
| Multidrug Resistance-Associated Protein 1 (MRP1) | 1.1 ± 0.1 |
| Breast Cancer Resistance Protein (BCRP1) | 0.2 ± 0.05 |
Adenosine (B11128) A1 Receptor Ligand Interactions
The adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR), is highly expressed in the central nervous system, heart, and kidneys. researchgate.netnih.govfrontiersin.org Thieno[2,3-b]pyridine derivatives have been investigated as potential ligands for adenosine receptors. researchgate.net Specifically, certain 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, a closely related scaffold, have been identified as novel orthosteric antagonists and allosteric modulators of the A1AR. nih.gov
These compounds can interact allosterically with the receptor, stabilizing the orthosteric agonist–A1AR–G protein ternary complex. nih.gov One derivative, compound 7c , showed a good binding affinity for the rat A1AR with a Ki value of 61.9 nM, highlighting the potential of this heterocyclic system for further investigation as A1AR ligands. researchgate.net The structure-activity relationship studies indicate a close link between the structural elements that govern allosteric modulation and those that determine orthosteric antagonism at the A1AR. nih.gov
Interaction with Cellular Pathways and Processes
Influence on Cell Growth, Division, and Morphological Changes
Thieno[2,3-b]pyridine derivatives exhibit potent anti-proliferative activity against a wide range of human cancer cell lines, including those from breast, colon, and prostate cancers. nih.govmdpi.comnih.gov These compounds effectively block cell proliferation in a dose-dependent manner. nih.gov
The mechanism behind this growth inhibition involves interference with the cell cycle. Studies on aggressive metastatic prostate cancer cells (PC3) showed that treatment with thieno[2,3-b]pyridines induces a G2/M phase cell cycle arrest. nih.gov This arrest prevents the cells from proceeding through mitosis, thereby halting their division and proliferation. nih.gov
In addition to cell cycle arrest, these compounds induce significant morphological changes in cancer cells. Treated cells often exhibit rounding and blebbing of the plasma membrane. mdpi.comnih.govresearchgate.net This altered morphology is similar to that observed in cells where the enzyme phosphoinositide phospholipase C (PI-PLC) has been knocked down, suggesting that PI-PLC is a primary biological target. nih.govresearchgate.net Furthermore, treatment can lead to multinucleation in prostate cancer cells, another indicator of disrupted cell division. nih.gov
Modulation of Pathways Related to Inflammation and Immune Response
The thieno[2,3-b]pyridine scaffold is associated with significant pharmacological activities, including anti-inflammatory effects. researchgate.netresearchgate.net Derivatives of this compound have been shown to act as effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammatory pathways. researchgate.net
Furthermore, thieno[2,3-b]pyridines are known to modulate the activity of numerous molecular targets that can influence immune responses, including G protein-coupled receptors (GPCRs) and P2Y12 receptors. mdpi.comnih.gov The adhesion of cancer cells to the vascular endothelium, a key step in metastasis, shares similarities with leukocyte recruitment during inflammation and is mediated by E-selectin and its ligands. mdpi.com One study showed that a thieno[2,3-b]pyridine derivative significantly decreased the percentage of cancer cells expressing the E-selectin ligand CD15s, suggesting a potential role in modulating cell adhesion processes involved in both metastasis and inflammation. mdpi.com The ganglioside GM3, a component of lipid rafts involved in immune signal transduction, is also affected by these compounds, indicating a potential disturbance of signaling platforms in the cell membrane. researchgate.net
Mechanistic Basis for Anti-Proliferative Effects
The anti-proliferative activity of thieno[2,3-b]pyridine derivatives stems from their ability to interact with multiple cellular targets and pathways, leading to cytostatic and cytotoxic effects. nih.govnih.govnih.gov
A primary proposed mechanism is the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme family. nih.govmdpi.comnih.govresearchgate.net PI-PLC is often upregulated in cancers and is implicated in cellular pathways that drive cell proliferation. nih.govnih.gov Inhibition of this enzyme disrupts phospholipid metabolism, leading to the observed effects of growth restriction and altered cell morphology. nih.govresearchgate.net
Beyond PI-PLC, these compounds modulate a variety of other cancer-related targets:
Cell Cycle Arrest: A key mechanism is the induction of G2/M cell cycle arrest, which directly halts cell division. nih.gov
Apoptosis: Treatment with thieno[2,3-b]pyridines leads to programmed cell death (apoptosis) in various cancer cell lines, including ovarian and breast cancer. mdpi.commdpi.com
DNA Repair Inhibition: Some derivatives inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs DNA damage caused by topoisomerase I (TOP1) inhibitors. This action can sensitize cancer cells to chemotherapeutic agents like topotecan. nih.gov
Tubulin Interaction: Thieno[2,3-b]pyridines have been shown to interact with the colchicine (B1669291) binding site in tubulin, potentially disrupting microtubule dynamics essential for mitosis. nih.govnih.gov
Metabolic Reprogramming: These compounds can alter the metabolic profile of cancer cells, inducing a shift from lipid metabolism to glucose metabolism (glycolysis/gluconeogenesis) and impacting pyruvate (B1213749) and inositol metabolism. mdpi.commdpi.com
Targeting Cancer Stem Cells (CSCs): Thieno[2,3-b]pyridines can reduce the percentage of cancer stem cells, a subpopulation responsible for tumor resistance, recurrence, and metastasis. mdpi.commdpi.comfebscongress.org
The multifaceted nature of their mechanism, involving the simultaneous modulation of several key enzymes and pathways crucial for cancer cell survival and proliferation, underlies the potent anti-proliferative effects of the thieno[2,3-b]pyridine class of compounds. nih.govnih.gov
Underlying Mechanisms for Potential Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that operate via new mechanisms of action. Derivatives of the thieno[2,3-b]pyridine scaffold and its related isosteres have been a subject of interest in the development of new antitubercular drugs. Research into these compounds has revealed several potential molecular targets and mechanisms through which they exert their antimycobacterial effects. These investigations provide a foundation for understanding the potential antitubercular activity of this compound derivatives.
One of the key mechanisms identified for a class of related compounds, the 4-amino-thieno[2,3-d]pyrimidines, is the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mycobacterium tuberculosis. semanticscholar.org Specifically, these compounds have been shown to target the QcrB subunit of this complex. semanticscholar.orgscilit.com Inhibition of QcrB disrupts the electron transport chain, leading to a reduction in ATP synthesis, which is essential for the bacterium's survival. semanticscholar.org This mechanism is supported by findings that treatment of M. tuberculosis cultures with these compounds resulted in decreased ATP levels. semanticscholar.org Furthermore, these derivatives exhibited enhanced activity against a mutant strain of M. tuberculosis deficient in cytochrome bd oxidase, a characteristic feature of cytochrome bc1 inhibitors. semanticscholar.org
Another potential mechanism of action for thieno[2,3-b]pyridine derivatives involves the inhibition of the type 1 signal peptidase, LepB. acs.org This enzyme plays a vital role in the protein secretion system of M. tuberculosis and is essential for its viability. acs.org A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed that some analogs were active against a recombinant strain of M. tuberculosis with reduced expression of LepB, suggesting that this enzyme could be a target. acs.orgx-mol.net The structure-activity relationship (SAR) studies of these derivatives indicated that small molecular changes could lead to significant variations in their biological activity. acs.org For instance, substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core were found to be crucial for potency. acs.org
A third identified target for a related class of compounds, thieno[3,2-b]pyridinone derivatives, is the NADH-dependent enoyl-acyl carrier protein reductase (InhA). nih.gov InhA is a key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and is the target of the frontline antitubercular drug isoniazid. Genome sequencing of M. tuberculosis mutants resistant to a thieno[3,2-b]pyridinone derivative revealed mutations in the inhA gene, indicating that this enzyme is the direct target. nih.gov This suggests that these compounds may not require metabolic activation to inhibit InhA. nih.gov
The following table summarizes the key findings from studies on the antitubercular activity of thieno[2,3-b]pyridine derivatives and their isosteres.
| Compound Series | Proposed Target | Organism | Key Findings |
| 4-Amino-thieno[2,3-d]pyrimidines | QcrB (cytochrome bc1 complex) | Mycobacterium tuberculosis | Inhibition of QcrB leads to decreased ATP levels. Enhanced activity in cytochrome bd oxidase-deficient mutants. semanticscholar.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | LepB (signal peptidase) | Mycobacterium tuberculosis | Activity observed against a LepB hypomorph strain, suggesting LepB as a potential target. acs.orgx-mol.net |
| Thieno[3,2-b]pyridinones | InhA (enoyl-ACP reductase) | Mycobacterium tuberculosis | Resistant mutants showed mutations in the inhA gene. Compounds likely act as direct inhibitors of InhA. nih.gov |
These findings collectively highlight that the thieno[2,3-b]pyridine scaffold and its close relatives can be chemically modified to target different essential pathways in Mycobacterium tuberculosis, including cellular respiration, protein secretion, and cell wall synthesis. The specific mechanism of action for a given this compound derivative would likely depend on the nature and position of its substituents.
Structure Activity Relationships Sar of Thieno 2,3 B Pyridine 6 Carbonitrile Derivatives
Impact of Substituents on Chemical and Biological Properties
The biological activity of thieno[2,3-b]pyridine (B153569) derivatives is highly sensitive to the nature and position of substituents on the core structure. Functional groups can modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions, thereby dictating its therapeutic potential.
While the Thieno[2,3-b]pyridine-6-carbonitrile framework serves as a foundational structure for many active compounds, extensive SAR studies have primarily focused on substitutions at other positions, namely C2, C3, and the pyridine (B92270) ring (C4, C5). Research indicates that substitutions at the C4 or C6 positions are essential for activity against Mycobacterium tuberculosis. acs.org However, much of the optimization for anti-proliferative activity has centered on the substituents at the C2 and C3 positions of the thiophene (B33073) ring and the C5 position of the pyridine ring. nih.govmdpi.com
For instance, studies on Forkhead Box M1 (FOXM1) inhibitors involved the synthesis of derivatives with various electron-withdrawing groups like -CN, -NO₂, and -CF₃ at the C2 position. nih.gov In the context of anti-proliferative activity, the introduction of a methylene-hydroxyl group at the C5 position has been shown to significantly improve efficacy compared to non-hydroxylated analogues. nih.gov This highlights that while the C6-carbonitrile is a key feature of the parent scaffold, the biological activity is profoundly influenced by the interplay of functional groups across the entire molecule.
The presence of an amino group, particularly at the C3 position, is a recurring motif in many biologically active thieno[2,3-b]pyridine derivatives. This group is often part of a 3-amino-2-carboxamide configuration, which is well-characterized for its potent anti-proliferative activity. mdpi.comnih.gov This specific arrangement is considered a critical pharmacophore for the anticancer effects observed in numerous studies. nih.govmdpi.com
Further modifications to this amino group or the associated carboxamide can fine-tune activity. For example, in a series of compounds designed as antitubercular agents, various alkylamino and arylamino groups were introduced via the C2 carboxamide linkage. acs.org The nature of these groups significantly impacted both the potency against M. tuberculosis and the cytotoxicity profile. One derivative incorporating a bulky 1-adamantylamine group demonstrated excellent activity and minimal cytotoxicity, underscoring the importance of the substituent's size and lipophilicity on the C2 carboxamide. acs.org
The introduction of sterically bulky groups has been a successful strategy for enhancing the biological activity of thieno[2,3-b]pyridine derivatives, primarily by disrupting the molecule's planarity. nih.govmdpi.com The planar nature of the thieno[2,3-b]pyridine core promotes strong intermolecular π-stacking and crystal packing, which can lead to poor solubility and reduced bioavailability. nih.gov
By adding bulky ester and carbonate functional groups to a C5-hydroxyl moiety, researchers were able to decrease these packing forces. This disruption of the crystal structure was hypothesized to increase solubility and, consequently, improve intracellular drug concentrations. nih.gov The resulting compounds showed markedly increased anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 breast cancer cell lines. mdpi.com For example, compounds 6c , 8c , and 8d , which feature these bulky additions, displayed potent activity with IC₅₀ values in the low nanomolar range. mdpi.com
| Compound | Substituent at C5 | HCT-116 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |
|---|---|---|---|
| Parent Alcohol | -CH(OH)CH₃ | 72-171 | Not Specified |
| 6c | Bulky Acetate (B1210297) Ester | 11 | 24 |
| 8c | Bulky Ethyl Carbonate | 15 | 21 |
| 8d | Bulky Pivalate Ester | 24 | 32 |
Correlation Between Physicochemical Parameters and Biological Potency
The biological potency of thieno[2,3-b]pyridine derivatives is not solely dependent on specific functional groups but is also strongly correlated with broader physicochemical properties such as lipophilicity and molecular geometry.
Lipophilicity, often quantified by the partition coefficient (Log P), plays a crucial role in the cellular activity of thieno[2,3-b]pyridine derivatives. Increased lipophilicity can enhance membrane permeability and improve interactions with hydrophobic pockets in target enzymes. nih.gov
| Compound | Lipophilic Group | TDP1 IC₅₀ (µM) |
|---|---|---|
| Series Average | Smaller Alkyl/Cycloalkyl | >50 |
| 6j | Large Lipophilic (tert-pentyl) | 16.95 |
| 7d | Large Lipophilic (propyl) | 21.92 |
The inherent planarity of the fused thieno[2,3-b]pyridine ring system is a dominant factor influencing its physicochemical properties and, by extension, its biological activity. nih.gov This planarity facilitates strong intermolecular attractive forces, including hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net While these interactions are fundamental to molecular recognition in some contexts, in the case of thieno[2,3-b]pyridines, they lead to high crystal packing energy. nih.gov
This tight packing results in high melting points and, critically, poor aqueous solubility, which can severely limit a compound's bioavailability and therapeutic efficacy. nih.gov A key strategy to overcome this limitation involves the intentional disruption of the planar structure. As discussed previously, adding bulky, flexible groups forces a deviation from planarity, which in turn weakens the intermolecular stacking forces. nih.gov This leads to a lower energy crystal structure, improved solubility, and ultimately, enhanced anti-proliferative activity by allowing for higher effective concentrations of the compound to reach its intracellular target. nih.govmdpi.com
Systematic Variations in Substituents and Their Effects on Target Inhibition
The structure-activity relationships (SAR) of this compound derivatives have been systematically investigated to understand how different substituents influence their inhibitory activity against various biological targets. These studies involve modifying specific positions on the thieno[2,3-b]pyridine core and observing the resulting changes in potency and selectivity.
Modifications at C-2 Phenyl and C-7 Phenylamino (B1219803) Groups for Src Kinase Inhibition
Research into a closely related series, the 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, has provided valuable insights into the SAR for Src kinase inhibition, which can be extrapolated to the thieno[2,3-b]pyridine scaffold. nih.govnih.gov Modifications at both the C-2 phenyl and C-7 phenylamino groups have been shown to be critical for potent inhibition of Src kinase activity. nih.govnih.gov
At the C-7 position, the nature of the phenylamino substituent significantly impacts inhibitory potency. For instance, the introduction of a 2,4-dichloro-5-methoxyphenylamino group at C-7 resulted in superior inhibition of Src enzymatic activity. nih.gov This highlights the importance of the substitution pattern on this aryl ring for optimal interaction with the kinase.
Modifications at the C-2 position have also been explored. While direct attachment of an amino group to the C-2 phenyl ring led to a decrease in activity, the introduction of various aminomethyl and aminoethyl substituents at the para position of the C-2 phenyl group maintained the activity of the parent compounds. nih.gov Furthermore, replacing the C-2 phenyl group with a 3,5-substituted thiophene ring was found to improve Src inhibitory activity compared to the original phenyl-substituted compound. nih.gov
Table 1: Effect of C-2 and C-7 Substitutions on Src Kinase Inhibition
| Position | Substitution | Effect on Src Kinase Inhibition |
|---|---|---|
| C-7 | 2,4-dichloro-5-methoxyphenylamino | Superior inhibition nih.gov |
| C-2 (para) | aminomethyl | Retained activity nih.gov |
| C-2 (para) | aminoethyl | Retained activity nih.gov |
| C-2 | amino | Decreased activity nih.gov |
| C-2 | 3,5-substituted thiophene | Improved activity nih.gov |
Exploration of Tethered Aryl Groups and Linker Lengths Targeting Lipophilic Pockets
The addition of tethered aryl groups to the thieno[2,3-b]pyridine core has been a successful strategy for enhancing biological activity by targeting adjacent lipophilic pockets in enzymes such as phosphoinositide phospholipase C (PI-PLC). nih.govnih.gov A study on 2-amino-3-carboxamido-thieno[2,3-b]pyridines demonstrated that appending a propyl-aryl group at the C-5 position resulted in compounds with potent anti-proliferative activity, with IC50 values in the nanomolar range. nih.gov
The length and nature of the linker tethering the aryl group are crucial for optimal activity. A propyl linker was found to be effective in placing the newly introduced aryl ring into an untargeted lipophilic pocket within the active site of the PI-PLC enzyme. nih.govresearchgate.net The highest activity was achieved when allylic alcohols served as the tether. nih.gov Interestingly, increasing the linker length by just one carbon to a four-atom chain resulted in a considerable decrease in activity, underscoring the precise spatial requirements for effective interaction with the lipophilic pocket. nih.govresearchgate.net
Table 2: Impact of Tethered Aryl Groups and Linker Length on Anti-Proliferative Activity
| Position of Tether | Linker Type | Appended Group | Effect on Activity |
|---|---|---|---|
| C-5 | Propyl (allylic alcohol) | Aryl | Highest activity (IC50 < 50 nM) nih.gov |
| C-5 | Propyl (α,β-unsaturated ketone) | Aryl | Potent activity nih.gov |
| C-5 | Propyl (saturated propyl ketone) | Aryl | Potent activity nih.gov |
| C-5 | Four-atom chain | Aryl | Considerably less active nih.govresearchgate.net |
Impact of Specific Substitutions (e.g., trifluoromethyl, aryl substituents) on Cellular Activity and Selectivity
The introduction of specific chemical moieties, such as trifluoromethyl groups and various aryl substituents, has been shown to significantly influence the cellular activity and selectivity of thieno[2,3-b]pyridine derivatives.
The trifluoromethyl (CF3) group, due to its unique electronic properties and lipophilicity, has been incorporated into the thieno[2,3-b]pyridine scaffold to enhance biological efficacy. researchgate.net Studies on novel amide-functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives have identified compounds with promising anti-cancer activity against various human cancer cell lines, including cervical, colon, liver, and breast cancer. researchgate.net
The nature and position of aryl substituents on the thieno[2,3-b]pyridine core also play a critical role in determining antitumor potential. For instance, in a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, compounds bearing m-F, m-CH3, and m-CF3/p-Cl substitutions on the aryl ring demonstrated antitumor potential against different human breast cancer cell lines. nih.gov The substitution pattern on a phenyl ring attached to the core can dictate the potency of growth inhibition. For example, ortho- and meta-double substitution on a phenyl ring was found to be the most active in a panel of human tumor cell lines. rsc.org
Table 3: Influence of Specific Substitutions on Cellular Activity
| Scaffold Position | Substituent | Biological Activity | Cell Lines |
|---|---|---|---|
| Various | Trifluoromethyl (in amide derivatives) | Promising anti-cancer activity researchgate.net | HeLa, COLO 205, HepG2, MCF7 |
| 3-Aryl | m-F, m-CH3, m-CF3/p-Cl | Antitumor potential nih.gov | MCF-7, MDA-MB-231 |
| Phenyl ring | ortho-, meta-double substitution | High growth inhibition (GI50 20-40 nM) rsc.org | Melanoma, breast, lung, CNS, leukemia |
| Phenyl ring | α-naphthyl replacement | Good growth inhibition (GI50 60-240 nM) rsc.org | Melanoma, breast, lung, CNS, leukemia |
Development of SAR Models for Optimized Biological Performance
To rationalize the observed structure-activity relationships and guide the design of more potent and selective this compound derivatives, computational SAR models have been developed. These models aim to correlate the structural features of the compounds with their biological activities, providing a predictive framework for optimizing performance. researchgate.netmdpi.com
Molecular modeling and docking studies have been employed to understand the interactions between thieno[2,3-b]pyridine derivatives and their target enzymes. For example, molecular docking has been used to identify the binding modes of amide-functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives within the active site of their target, helping to explain their observed anti-cancer activity. researchgate.net Similarly, modeling studies have suggested that these compounds can fit well within the active site of phosphoinositide specific-phospholipase C (PLC), consistent with previous findings of their inhibitory action on this enzyme class. rsc.org
Quantitative structure-activity relationship (QSAR) methodologies are powerful tools for understanding the relationship between a compound's structure and its activity. For the broader class of thieno[2,3-b]pyridines, receptor-guided 3D-QSAR analysis has been utilized to build predictive models. researchgate.net These models can help in designing new chemical entities with improved biological profiles. The development of such SAR models, which often incorporate data from a diverse range of analogs, is a crucial step in the journey towards developing optimized thieno[2,3-b]pyridine-based therapeutic agents. mdpi.com
Advanced Research Applications of Thieno 2,3 B Pyridine 6 Carbonitrile in Chemical Sciences
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Thieno[2,3-b]pyridine-6-carbonitrile and its derivatives are pivotal intermediates for the synthesis of more complex, condensed heterocyclic systems. The reactivity of the nitrile group, along with the adjacent amino group in its common 3-amino derivatives, provides a gateway to a multitude of chemical transformations.
Researchers have utilized 3-amino-thieno[2,3-b]pyridine derivatives, which are readily prepared, as precursors for constructing polycyclic compounds. For instance, the reaction of these o-aminonitrile derivatives with cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) in the presence of a Lewis acid such as zinc chloride leads to the formation of tetracyclic compounds. researchgate.netresearchgate.net This transformation proceeds through a nucleophilic attack of the amino group on the carbonyl carbon to form a Schiff's base, followed by an intramolecular cyclization accelerated by the Lewis acid's interaction with the nitrile group. researchgate.netresearchgate.net
Furthermore, these intermediates can be reacted with various reagents to expand their structural diversity. Treatment with malononitrile (B47326) yields pyridothienopyridine-3-carbonitrile derivatives, while reactions with aryl isothiocyanates and maleic anhydride (B1165640) produce other substituted thienopyridine compounds. researchgate.netresearchgate.netekb.eg These synthetic pathways underscore the role of the thieno[2,3-b]pyridine (B153569) core as a foundational structure for building diverse and complex molecular architectures with potential biological activities. researchgate.netresearchgate.netekb.eg
Table 1: Synthetic Transformations of Thieno[2,3-b]pyridine Intermediates
| Reactant | Product Type |
|---|---|
| Cyclic Ketones (e.g., Cyclopentanone) | Tetracyclic Fused Systems |
| Aryl Isothiocyanates | 3-Substituted Thienopyridines |
| Maleic Anhydride | Substituted Thienopyridines |
Potential as Lead Molecules and Pharmacophores in Drug Discovery Programs
The thieno[2,3-b]pyridine scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its presence in a wide range of biologically active molecules. ontosight.aidrugbank.com Its rigid, planar structure and the specific arrangement of heteroatoms allow for precise interactions with various biological targets, including enzymes and receptors.
Derivatives of thieno[2,3-b]pyridine have demonstrated a broad spectrum of potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ai The core structure serves as an excellent starting point for the design of lead molecules. For example, a family of these compounds was identified through virtual high-throughput screening as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme class implicated in various cancer types. nsk.hrrsc.orgnih.gov
The versatility of the thieno[2,3-b]pyridine core allows for systematic chemical modifications to explore structure-activity relationships (SAR). Studies have shown that substitutions on different parts of the scaffold can significantly modulate biological activity. For instance, the introduction of various substituents on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives was explored to optimize their function as inhibitors of the Forkhead Box M1 (FOXM1) transcriptional program, a target in cancer therapy. nih.gov This highlights the scaffold's utility in generating focused libraries of compounds for drug discovery programs.
Contribution to the Development of New Therapeutic Agents
Building on its potential as a pharmacophore, the thieno[2,3-b]pyridine framework has been instrumental in the development of new therapeutic agents, particularly in oncology.
One of the most significant contributions is in the area of chemosensitization. Certain thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to restore the efficacy of conventional anticancer drugs like topotecan. nih.gov Topotecan is a topoisomerase I (TOP1) inhibitor, and its effectiveness can be diminished by cancer cells' DNA repair mechanisms. A key enzyme in this repair process is Tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govresearchgate.net Several thieno[2,3-b]pyridine analogues have been identified as potent inhibitors of TDP1, with some derivatives exhibiting IC50 values in the sub-micromolar range. researchgate.netresearchgate.net By inhibiting TDP1, these compounds can prevent the repair of DNA damage caused by TOP1 poisons, thereby re-sensitizing resistant cancer cells to the chemotherapy. nih.govresearchgate.net
Beyond their role as chemosensitizers, numerous thieno[2,3-b]pyridine derivatives exhibit potent intrinsic anti-proliferative activity against a range of human cancer cell lines. mdpi.com For example, specific compounds have shown significant cytotoxicity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines. ekb.egnih.govresearchgate.net Research has demonstrated that these compounds can induce cell cycle arrest and impact cancer stem cell populations, suggesting multiple mechanisms of action. nsk.hrnih.gov
Table 2: Selected Anti-cancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound Type | Target Cell Line | Activity Metric | Result |
|---|---|---|---|
| Substituted Thienopyridine (4b) | HepG-2 (Liver Cancer) | IC50 | 3.12 µM ekb.eg |
| Substituted Thienopyridine (4b) | MCF-7 (Breast Cancer) | IC50 | 20.55 µM ekb.eg |
| Thienopyridine Derivative (1) | Various Cancer Lines | GI50 | 20–40 nM rsc.org |
Applications in Materials Science
The favorable electronic and structural properties of the thieno[2,3-b]pyridine moiety also make it a valuable component in the field of materials science, particularly for organic electronics.
Integration into Conjugated Polymer Backbones for Semiconductor Applications
The fused, planar structure of thieno[2,3-b]pyridine is highly desirable for creating semiconducting polymers. Planarity in the polymer backbone facilitates effective π-π stacking in the solid state, which is crucial for efficient charge transport. acs.orgscispace.com The thieno[2,3-b]pyridine unit is also more electron-deficient than commonly used building blocks like thieno[3,2-b]thiophene, which helps in tuning the electronic properties of the resulting polymer, such as increasing its electron affinity. scispace.com
Researchers have designed and synthesized novel monomers incorporating the thieno[2,3-b]pyridine unit, such as a thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (TPDPP) monomer. acs.orgscispace.comacs.org When this monomer is copolymerized with other units like 3,4-difluorothiophene, it results in a polymer with a highly planar conjugated backbone. acs.orgscispace.com The fused nature of the thieno[2,3-b]pyridine flanking unit effectively reduces steric hindrance, further enhancing the planarity and ordering of the polymer chain. acs.orgscispace.com
Use in Organic Field-Effect Transistors (OFETs) and All-Polymer Solar Cells
Polymers incorporating the thieno[2,3-b]pyridine scaffold have been successfully utilized as n-type (electron-transporting) semiconductors in organic electronic devices. acs.orgscispace.com For instance, the TPDPP-based polymer, pTPDPP-TF, was used to fabricate OFETs that exhibited promising n-type charge carrier mobility. acs.orgacs.org In bottom-contact, top-gate OFET configurations, a mobility of 0.1 cm² V⁻¹ s⁻¹ was achieved, demonstrating the potential of this building block for creating high-performance n-type semiconducting polymers. acs.orgacs.orgdocumentsdelivered.com
The same polymer was also applied as an electron acceptor in all-polymer solar cells (all-PSCs). acs.orgscispace.com When paired with the donor polymer PTB7-Th, the resulting solar cell achieved a power conversion efficiency (PCE) of 2.72%. acs.orgacs.org Notably, the device exhibited a very high open-circuit voltage (Voc) of 1.04 V, which is attributed to the high electron affinity (-4.1 eV) of the thieno[2,3-b]pyridine-containing polymer. acs.orgacs.org These results confirm that Thieno[2,3-b]pyridine is a valuable building block for designing new materials for organic transistors and solar cells. acs.orgscispace.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-amino-thieno[2,3-b]pyridine |
| Pyridothienopyridine-3-carbonitrile |
| Thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole (TPDPP) |
| 3,4-difluorothiophene |
| pTPDPP-TF |
| PTB7-Th |
| N-phenylthieno[2,3-b]pyridine-2-carboxamide |
| Topotecan |
Current Challenges and Future Research Directions
Addressing Research Challenges in Thieno[2,3-b]pyridine (B153569) Chemistry
A primary obstacle in the development of thieno[2,3-b]pyridine-based compounds is their inherent physicochemical properties, which can limit their bioavailability and therapeutic efficacy.
A significant challenge associated with many thieno[2,3-b]pyridine derivatives is their low aqueous solubility, a factor that can severely hinder their clinical application. nih.govnih.gov It is estimated that poor water solubility contributes to the discontinuation of approximately 40% of drug discovery programs. nih.gov The planar nature of the thieno[2,3-b]pyridine scaffold promotes strong intermolecular interactions and tight crystal packing, leading to high crystal packing energy and consequently, poor solubility. mdpi.com
To address this, researchers have explored several strategies. One approach involved the introduction of a solubilizing group, such as a morpholine (B109124) moiety, by replacing the sulfur atom in the thiophene (B33073) ring with a nitrogen atom, creating a 1H-pyrrolo[2,3-b]pyridine core. nih.govnih.gov This modification led to a remarkable thousand-fold increase in water solubility. nih.gov However, this structural change also resulted in a significant decrease in anticancer activity. nih.gov
Another strategy has been the formulation of potent thieno[2,3-b]pyridine derivatives with polymers. For instance, loading a highly active derivative into a cholesteryl-poly(allylamine) polymer matrix has been shown to enhance its water solubility and potency. nih.govnih.gov A more recent approach focuses on disrupting the crystal packing of these planar molecules by incorporating bulky, cleavable ester and carbonate functional groups, which can act as 'prodrug-like' moieties. mdpi.com This strategy has been shown to improve the anti-proliferative activity of the compounds. mdpi.com
| Compound/Strategy | Effect on Aqueous Solubility | Impact on Biological Activity | Reference |
|---|---|---|---|
| Substitution with Morpholine Moiety | Increased by three orders of magnitude | Marginally active against cancer cells | nih.gov |
| Polymer Formulation (cholesteryl-poly(allylamine)) | Improved water solubilization | Five-fold increase in potency | nih.govnih.gov |
| Incorporation of Bulky Ester/Carbonate Groups | Hypothesized to improve solubility by disrupting crystal packing | Increased anti-proliferative activity | mdpi.com |
Further Elucidation of Molecular Mechanisms of Action
Thieno[2,3-b]pyridine derivatives are recognized as multi-targeting agents, modulating the activity of a wide range of biological targets implicated in tumorigenesis. nih.govnih.gov Their initial discovery stemmed from a virtual high-throughput screen against phosphoinositide-specific phospholipase C-γ2 (PLC-γ2), a promising anticancer target. nih.gov Subsequent research has revealed that their effects are more aligned with the inhibition of PLC-δ1 and PLC-δ2 isoforms. nih.gov
Beyond PLC, the thieno[2,3-b]pyridine scaffold has been shown to interact with several other key cellular players, including:
Tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme. nih.govnih.gov
The colchicine (B1669291) binding site of tubulin, a well-established target for anticancer drugs. nih.govnih.gov
G protein-coupled receptors (GPCRs) such as the Adenosine (B11128) A2A receptor (A2AAR). nih.govnih.gov
PIM-1 kinase and eukaryotic elongation factor-2 kinase. nih.gov
Cyclooxygenases. nih.gov
Forkhead box M1 (FOXM1), a key transcriptional regulator in cancer, with the derivative FDI-6 identified as a direct inhibitor. nih.gov
The polypharmacology of these compounds presents both an opportunity and a challenge. nih.gov While targeting multiple pathways can lead to enhanced therapeutic efficacy, it also complicates the elucidation of the precise molecular mechanisms responsible for their observed biological effects. Future research should aim to deconstruct these complex interactions to identify the most critical targets and pathways for their anticancer activity. This will enable a more rational design of next-generation derivatives with improved selectivity and potency.
Continued Exploration of Structure-Activity Relationships for Targeted Design
The development of more effective thieno[2,3-b]pyridine-based therapeutics is contingent on a thorough understanding of their structure-activity relationships (SAR). Extensive research has been conducted to explore how modifications to the core scaffold and its substituents influence biological activity.
For instance, studies have shown that the size of the cyclo-aliphatic ring fused to the pyridine (B92270) moiety can impact anticancer activity, with larger ring systems such as cyclooctane (B165968) demonstrating favorable outcomes. researchgate.net The substitution pattern on the N-phenylcarboxamide group at the 2-position is also critical. mdpi.com Ortho and meta substitutions on this phenyl ring have been shown to lead to excellent cell growth inhibition, while para-substitution often results in a loss of anti-proliferative activity. mdpi.comnih.gov This observation has been strategically employed to design derivatives that inhibit TDP1 without inherent cytotoxicity, making them suitable for use as chemosensitizers. nih.gov
Furthermore, the introduction of electron-withdrawing and electron-donating substituents on the phenyl ring has been systematically studied to modulate the inhibitory activity against specific targets like FOXM1. nih.gov These SAR studies provide a valuable roadmap for the targeted design of novel derivatives with optimized potency and selectivity for specific biological targets. nih.govresearchgate.netscribd.com
| Structural Modification | Observed Effect on Activity | Target/Application | Reference |
|---|---|---|---|
| Increased size of cyclo-aliphatic ring (e.g., cyclooctane) | Favorable anticancer activity | Anticancer | researchgate.net |
| Ortho/Meta-substitution on N-phenylcarboxamide | Excellent cell growth inhibition | Anticancer | mdpi.com |
| Para-substitution on N-phenylcarboxamide | Loss of anti-proliferative activity | TDP1 inhibition (chemosensitization) | nih.gov |
| Electron-withdrawing/donating groups on phenyl ring | Modulation of FOXM1 inhibitory activity | FOXM1 inhibition | nih.gov |
Expansion of Synthetic Methodologies for Novel Derivatives
The synthesis of diverse libraries of thieno[2,3-b]pyridine derivatives is crucial for exploring their therapeutic potential. A variety of synthetic strategies have been developed to access this important heterocyclic scaffold. benthamdirect.com Established methods often involve the Thorpe-Ziegler cyclization or reactions starting from 1,2-dihydro-2-thioxopyridine-3-carbonitrile derivatives. benthamdirect.com
More recent advancements have focused on developing novel and efficient synthetic routes. These include the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines and metal-free denitrogenative transformation reactions, which offer alternative pathways to functionalized thieno[2,3-b]pyridines. researchgate.netnih.gov The development of one-pot synthesis protocols and the use of phase-transfer catalysis have also contributed to the toolkit for generating these compounds. benthamdirect.com Continued innovation in synthetic methodologies will be essential for creating novel derivatives with diverse substitution patterns, enabling a more comprehensive exploration of the chemical space and the identification of compounds with improved pharmacological properties. ekb.egresearchgate.net
Investigation into New Bioactive Applications beyond Current Scope
While the primary focus of research on thieno[2,3-b]pyridine derivatives has been on their anticancer properties, the versatility of this scaffold suggests potential for a broader range of therapeutic applications. nih.gov The known ability of these compounds to modulate various biological targets opens avenues for their investigation in other disease contexts.
Emerging research has pointed towards their potential as:
Antimicrobial agents: Some novel thieno[2,3-b]pyridine-based compounds have demonstrated promising in vitro activity against a panel of bacterial and fungal strains. ekb.eg
Inhibitors of hepatic gluconeogenesis: Certain derivatives have been identified as inhibitors of hepatic glucose production, suggesting a potential role in the treatment of type 2 diabetes mellitus. nih.govresearchgate.net
Chemosensitizers: As mentioned, derivatives lacking intrinsic cytotoxicity have been shown to sensitize cancer cells to conventional chemotherapeutic agents like topotecan. nih.gov
Neuroprotective agents: Some thieno[2,3-b]pyridinones have been investigated as inhibitors of glycine (B1666218) binding to the NMDA receptor, indicating potential applications in neurological disorders. researchgate.net
Anti-inflammatory and antidepressant agents: The broad biological activity profile of thieno[2,3-b]pyridines also includes reported anti-inflammatory and antidepressant effects. nih.gov
Future research should continue to explore these and other potential therapeutic applications. A systematic screening of existing and novel derivatives against a wider range of biological targets and in various disease models could uncover new and valuable therapeutic uses for the thieno[2,3-b]pyridine scaffold.
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridine-6-carbonitrile derivatives?
this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, cyclization of 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with reagents like chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone under acidic conditions yields thieno[2,3-b]pyridine scaffolds . Another method involves reacting hydrazonoyl halides with 2-benzofuran-2-yl-3-(phenylamino)-3-thioxopropanenitrile to form thiadiazole intermediates, which can be further functionalized .
Q. How can researchers address purification challenges for this compound derivatives?
Purification often involves recrystallization using polar aprotic solvents (e.g., ethanol or acetonitrile) or column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Elemental analysis and spectral data (¹H/¹³C NMR, IR, MS) are critical for confirming purity and structure .
Q. What safety protocols are essential when handling this compound compounds?
Follow UN GHS guidelines (Revision 8): use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols. Emergency showers and eye-wash stations must be accessible .
Q. How are substituents introduced to modulate the biological activity of this compound?
Substituents like amino, trifluoromethyl, or aryl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For instance, 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile (ChemBridge-7903866) demonstrates how electron-withdrawing/donating groups influence bioactivity .
Advanced Research Questions
Q. How can structural contradictions in spectral data for Thieno[2,3-b]pyridine derivatives be resolved?
Discrepancies in NMR or mass spectra require cross-validation via alternative syntheses (e.g., using isotopically labeled precursors) or computational modeling (DFT calculations for predicted spectra). For example, conflicting NOE effects in pyrimidino-thieno hybrids were resolved by X-ray crystallography .
Q. What methodologies optimize the biological activity of this compound in anticancer assays?
Structure-activity relationship (SAR) studies are key. Modifying the pyridine core with bulky aryl groups (e.g., 4-(p-tolyl)) enhances antitumor activity by improving target binding (e.g., kinase inhibition). In vitro assays (MTT, apoptosis markers) and molecular docking (PDB: 1M17) validate mechanistic hypotheses .
Q. How do reaction conditions influence yield in microwave-assisted synthesis of Thieno[2,3-b]pyridine derivatives?
Microwave irradiation (100–150°C, 10–30 min) accelerates cyclization, improving yields by 15–20% compared to conventional heating. Solvent choice (DMF vs. acetic acid) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) are critical variables. A 2017 study on trifluoromethylpyridines highlights solvent polarity’s role in regioselectivity .
Q. What strategies mitigate toxicity in this compound-based drug candidates?
Toxicity is assessed via in silico tools (e.g., ProTox-II for hepatotoxicity prediction) and in vitro assays (hERG inhibition, Ames test). Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) reduces logP values, lowering off-target effects. For example, 6-oxo-4-(10-oxo-hexahydropyrazolo-benzothieno)pyrimidine-5-carbonitrile showed reduced cytotoxicity in HEK293 cells .
Q. How are computational methods used to predict the mechanism of action for Thieno[2,3-b]pyridine derivatives?
Molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) model interactions with targets like EGFR or COX-2. For 3-amino-4-(trifluoromethyl) derivatives, hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 (EGFR) were predicted and validated via SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-b]pyridine structure](https://i.imgur.com/image.png)
